![molecular formula C14H22N2O B12111081 1-[(4-Propoxyphenyl)methyl]piperazine CAS No. 21867-71-0](/img/structure/B12111081.png)
1-[(4-Propoxyphenyl)methyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-[(4-propoxyphenyl)methyl]- is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including Piperazine, 1-[(4-propoxyphenyl)methyl]-, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been employed to produce piperazine derivatives efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1-[(4-propoxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, aziridines, alkynes, and various nucleophiles. Reaction conditions often involve the use of bases like DBU, catalysts like Ag2CO3, and solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can yield protected piperazines, while the ring opening of aziridines can produce various substituted piperazines .
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-[(4-propoxyphenyl)methyl]- has numerous scientific research applications, including:
Wirkmechanismus
The mechanism of action of Piperazine, 1-[(4-propoxyphenyl)methyl]- involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives are known to act as GABA receptor agonists, which can lead to the inhibition of neurotransmitter release and subsequent neurological effects . Additionally, these compounds can interact with various enzymes and receptors, modulating their activity and leading to therapeutic outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Piperazine, 1-[(4-propoxyphenyl)methyl]- include other piperazine derivatives such as:
1-Methyl-4-(piperidin-4-yl)piperazine: Used in the synthesis of kinase inhibitors and receptor modulators.
2-Substituted chiral piperazines: Synthesized via aza-Michael addition and used in various pharmaceutical applications.
1,5-Fused-1,2,3-triazoles with piperazine moiety: Formed through alkyne-azide cycloaddition and used in medicinal chemistry.
Uniqueness
Piperazine, 1-[(4-propoxyphenyl)methyl]- is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. This compound’s propoxyphenyl group enhances its lipophilicity and ability to interact with hydrophobic regions of biological targets, making it a valuable scaffold in drug discovery .
Eigenschaften
CAS-Nummer |
21867-71-0 |
|---|---|
Molekularformel |
C14H22N2O |
Molekulargewicht |
234.34 g/mol |
IUPAC-Name |
1-[(4-propoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C14H22N2O/c1-2-11-17-14-5-3-13(4-6-14)12-16-9-7-15-8-10-16/h3-6,15H,2,7-12H2,1H3 |
InChI-Schlüssel |
JNRDBTWOUHUGSM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)CN2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Chloro-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12111000.png)
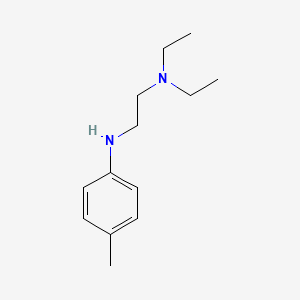
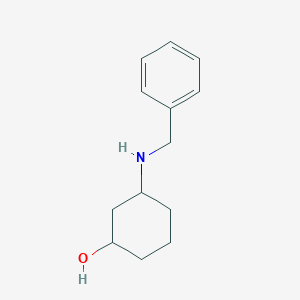
![4H-1,2,4-Triazol-3-amine, 4-[(4-chlorophenyl)methyl]-5-(methylthio)-](/img/structure/B12111006.png)

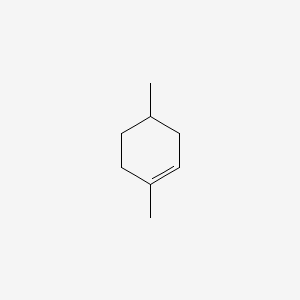
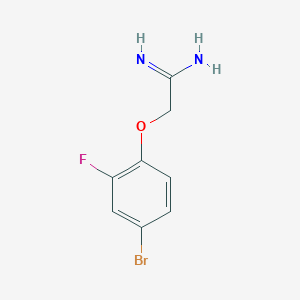
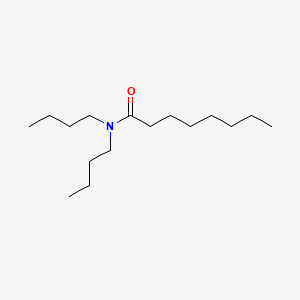


![Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B12111053.png)
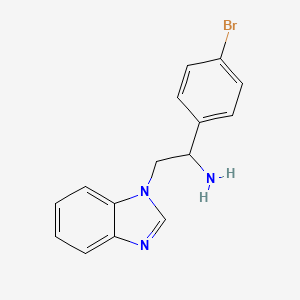

![4,5,9-Trihydroxy-4-(2-hydroxybutan-2-yl)-8-methyl-9-propan-2-yl-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione](/img/structure/B12111082.png)
